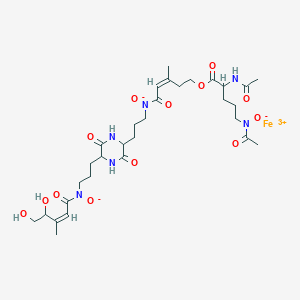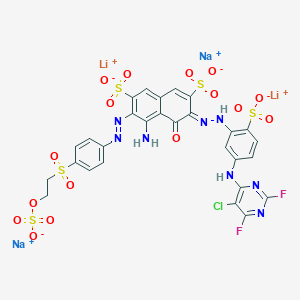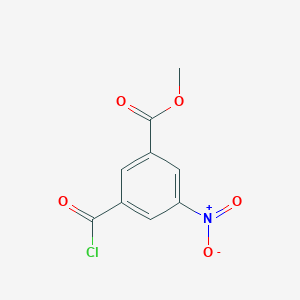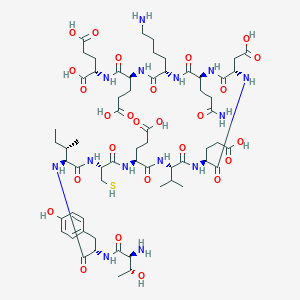
1,5-Hexadiene diepoxide
Overview
Description
It is a colorless to light yellow clear liquid with a boiling point of 188°C and a density of 0.98 g/cm³ . This compound is known for its reactivity due to the presence of two epoxide groups, making it useful in various chemical reactions and applications.
Preparation Methods
1,5-Hexadiene diepoxide can be synthesized through several methods. One common synthetic route involves the epoxidation of 1,5-hexadiene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction typically occurs at room temperature and yields the diepoxide as the main product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of titanium silicalite-1 (TS-1) as a catalyst in the presence of hydrogen peroxide can enhance the epoxidation process .
Chemical Reactions Analysis
1,5-Hexadiene diepoxide undergoes various types of chemical reactions due to its reactive epoxide groups:
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can yield amino alcohols, while reaction with thiols can produce thioethers .
Scientific Research Applications
1,5-Hexadiene diepoxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Industry: It is used in the production of epoxy resins and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,5-hexadiene diepoxide involves its reactivity with nucleophiles. The epoxide groups can undergo ring-opening reactions with nucleophilic species such as amines, thiols, and alcohols. This reactivity allows the compound to form covalent bonds with various biomolecules, leading to cross-linking and potential cytotoxic effects .
In biological systems, the compound can react with nucleophilic sites on DNA and proteins, leading to the formation of adducts and cross-links. This can result in DNA damage and disruption of cellular processes, which is the basis for its potential use in anticancer research .
Comparison with Similar Compounds
1,5-Hexadiene diepoxide can be compared with other similar compounds such as:
Dicyclopentadiene diepoxide: This compound also contains two epoxide groups but has a different structural framework.
Tripdiolide: Another natural product with epoxide groups, similar to triptolide, but with different biological activities.
The uniqueness of this compound lies in its linear structure and the specific positioning of the epoxide groups, which confer distinct reactivity and applications compared to its cyclic or more complex counterparts .
Properties
IUPAC Name |
2-[2-(oxiran-2-yl)ethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJFSXYVAKSPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940391 | |
| Record name | 1,2:5,6-Dianhydro-3,4-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1888-89-7 | |
| Record name | 1,2:5,6-Diepoxyhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5,6-Diepoxyhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Hexadiene diepoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2:5,6-Dianhydro-3,4-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2:5,6-diepoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)


![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)


![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)


